molecular formula C9H12O2S2 B8599262 1-Ethylsulfanylsulfonyl-4-methylbenzene CAS No. 28519-30-4

1-Ethylsulfanylsulfonyl-4-methylbenzene

Cat. No. B8599262
CAS RN: 28519-30-4
M. Wt: 216.3 g/mol
InChI Key: ZHDRHFQEQCTJNX-UHFFFAOYSA-N
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Patent
US08222407B2

Procedure details

The reaction was carried out using 0.60 mL (4.87 mmoL) of diethyl disulfide, 2.78 g (15.6 mmoL) of sodium p-toluenesulfinate, 2.47 g (9.74 mmoL) of iodine in accordance with the method of Reference Example 3, and the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1) to obtain 2.11 g of the heading compound as a colorless oily substance (yield 100%).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
2.47 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]SCC)[CH3:2].[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([S:13]([O-:15])=[O:14])=[CH:9][CH:8]=1.[Na+].II>>[C:7]1([CH3:16])[CH:12]=[CH:11][C:10]([S:13](=[O:15])([S:3][CH2:1][CH3:2])=[O:14])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)SSCC
Step Two
Name
Quantity
2.78 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Step Three
Name
Quantity
2.47 g
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(SCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.